molecular formula C9H9Cl2NO B8048357 (R)-6,7-Dichloro-chroman-4-ylamine

(R)-6,7-Dichloro-chroman-4-ylamine

Cat. No.: B8048357
M. Wt: 218.08 g/mol
InChI Key: DBMTUJCOCFPESV-MRVPVSSYSA-N
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Description

(R)-6,7-Dichloro-chroman-4-ylamine (CAS 886762-90-9) is a chiral amine derivative of the chroman scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring. The compound features two chlorine substituents at the 6- and 7-positions of the chroman system and an amine group at the 4-position. Its molecular formula is C₉H₉Cl₂NO, with a molecular weight of 218.08 g/mol . The (R)-enantiomer is stereochemically distinct, which may influence its binding affinity and metabolic stability compared to its (S)-counterpart or unchlorinated analogs.

Properties

IUPAC Name

(4R)-6,7-dichloro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMTUJCOCFPESV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dichloro-chroman-4-ylamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of ®-6,7-Dichloro-chroman-4-ylamine often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dichloro-chroman-4-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of functionalized chroman compounds .

Scientific Research Applications

®-6,7-Dichloro-chroman-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-6,7-Dichloro-chroman-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Chlorination Impact : The dichloro substitution in this compound increases molecular weight by ~46% compared to (S)-Chroman-4-ylamine, likely enhancing lipophilicity and altering electronic properties .
  • Cost Considerations: While pricing data for this compound is unavailable, the unchlorinated (S)-Chroman-4-ylamine is notably expensive, suggesting specialized synthesis requirements for both compounds .

Pharmacological Relevance

  • Amine Position : The 4-amine group is a common feature in bioactive chromans, such as serotonin receptor modulators. Chlorination at 6,7-positions may enhance selectivity or metabolic stability compared to unchlorinated analogs .
  • Enantiomeric Differences : The (R)-configuration may confer distinct binding kinetics compared to the (S)-enantiomer, as seen in other chiral amines (e.g., β-blockers) .

Biological Activity

(R)-6,7-Dichloro-chroman-4-ylamine is a compound belonging to the class of chroman derivatives, which are recognized for their diverse biological and pharmaceutical properties. This compound features a unique substitution pattern on the chroman ring, specifically with chlorine atoms at the 6 and 7 positions and an amine group at the 4 position. This structural configuration contributes to its distinct chemical and biological activities.

The molecular formula of this compound is C9H9Cl2NO, indicating the presence of two chlorine atoms and an amine functional group. Its synthesis typically involves the reduction of 6,7-dichlorochroman-4-one followed by amination processes, which can be optimized for industrial production to ensure high yield and purity .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The amine group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their functionality. The chlorine substituents enhance lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets .

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Its effectiveness has been demonstrated through various studies focusing on its ability to inhibit microbial growth and induce apoptosis in cancer cells.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of chroman derivatives against various pathogens. The minimum inhibitory concentrations (MICs) for several derivatives were reported, showcasing potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to this class exhibited MIC values ranging from 0.007 to 3.9 µg/mL against tested strains .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, revealing its ability to induce apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways through inhibition of tubulin polymerization, which is critical for cell division .

Case Studies

  • Antimicrobial Study : In a comparative analysis, several novel chromane derivatives were synthesized and tested for their antimicrobial properties against seven human pathogens. Among them, four compounds demonstrated remarkable activity with MIC values significantly lower than traditional antibiotics .
  • Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of chroman derivatives on various cancer cell lines. Results indicated that certain derivatives promoted apoptosis effectively through caspase activation pathways, leading to reduced cell viability .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer ActivityNotes
This compound0.007 - 3.9HighUnique substitution pattern
6,7-Dichlorochroman-4-oneVariesModeratePrecursor in synthesis
4-Aminoquinoline DerivativesVariesHighSimilar amine functionality

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